N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound primarily investigated for its potential applications in cancer treatment. This compound is classified as an inhibitor of isocitrate dehydrogenase 2 (IDH2) mutants, which are implicated in various cancers. The structure consists of multiple functional groups and heterocycles, indicating a high degree of molecular complexity that contributes to its biological activity.
This compound can be referenced through various patents and scientific literature, notably Patent 2917671, which describes its synthesis and therapeutic potential against cancer by targeting IDH2 mutants . The classification of this compound falls under the category of pharmaceutical agents, specifically as a small molecule drug candidate aimed at oncological applications.
The synthesis of N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide involves several steps that include the formation of key intermediates and the coupling of various functional groups.
The molecular structure of N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide features:
The molecular formula is C₁₄H₁₈BrFN₅O₃, with a molecular weight of approximately 396.23 g/mol. The structural complexity suggests significant potential for interaction with biological targets.
The compound undergoes various chemical reactions that can be exploited for its biological activity:
Understanding these reactions is crucial for optimizing the compound's efficacy and exploring structure-activity relationships in drug development.
The mechanism by which N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide exerts its effects involves:
Experimental studies indicate that this compound can significantly reduce 2-HG levels in treated cells, leading to decreased proliferation of cancer cells.
The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Melting point and boiling point data are essential for understanding its stability during synthesis and storage.
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) and mass spectrometry are crucial for confirming the identity and purity of synthesized compounds.
N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide has potential applications in:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8